molecular formula C8H12N2S B1466722 1-(thiophen-3-ylmethyl)azetidin-3-amine CAS No. 1492943-64-2

1-(thiophen-3-ylmethyl)azetidin-3-amine

Cat. No.: B1466722
CAS No.: 1492943-64-2
M. Wt: 168.26 g/mol
InChI Key: FPUZZULAYILGJW-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)azetidin-3-amine is a versatile chemical compound with a unique structure that combines a thiophene ring and an azetidine ring.

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of 1-[(Thiophen-3-yl)methyl]azetidin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities. In vitro and in vivo studies have shown that prolonged exposure to 1-[(Thiophen-3-yl)methyl]azetidin-3-amine can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-[(Thiophen-3-yl)methyl]azetidin-3-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects such as hepatotoxicity or neurotoxicity .

Subcellular Localization

1-[(Thiophen-3-yl)methyl]azetidin-3-amine exhibits specific subcellular localization, which can affect its function and activity. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-3-ylmethyl)azetidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene and azetidine derivatives.

    Reaction Conditions: The thiophene derivative is reacted with an azetidine derivative under controlled conditions. Common reagents used in this process include bases like sodium hydride and solvents such as dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the thiophene derivative acts as a nucleophile, attacking the azetidine derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-ylmethyl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced thiophene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)azetidin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(thiophen-3-ylmethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-ol share structural similarities with 1-(thiophen-3-ylmethyl)azetidin-3-amine.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-amine are structurally related.

Uniqueness

This compound is unique due to its combination of a thiophene ring and an azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-8-4-10(5-8)3-7-1-2-11-6-7/h1-2,6,8H,3-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUZZULAYILGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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